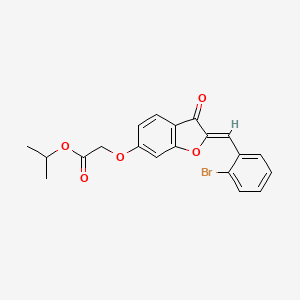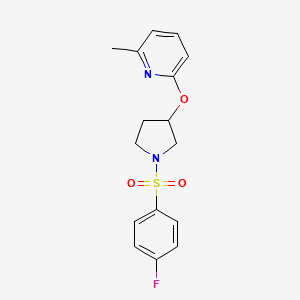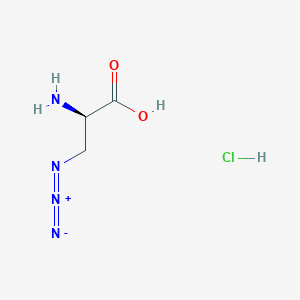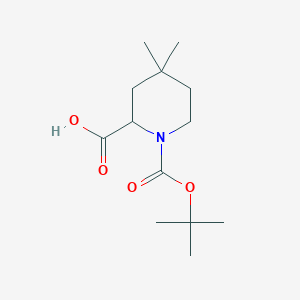![molecular formula C13H12N2O4 B2668724 N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034261-76-0](/img/structure/B2668724.png)
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring and a 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the 5-methylisoxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzo[d][1,3]dioxole ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzo[d][1,3]dioxole ring to the 5-methylisoxazole moiety.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxylate
- N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-sulfonamide
Uniqueness
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-10(6-15-19-8)5-14-13(16)9-2-3-11-12(4-9)18-7-17-11/h2-4,6H,5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCNGUFRXAEBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)
![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2668650.png)
![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid](/img/structure/B2668653.png)

![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)
![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)
![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)

![(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2668661.png)
![2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2668662.png)

